

3-Methyl-5-(trifluoromethoxy)benzaldehyde NMR spectral data analysis

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-Methyl-5-(trifluoromethoxy)benzaldehyde |
| Cat. No.: | B1331578 |

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An In-depth Technical Guide on the NMR Spectral Data Analysis of **3-Methyl-5-(trifluoromethoxy)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for **3-Methyl-5-(trifluoromethoxy)benzaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive analysis based on the compound's structural features and comparison with analogous molecules. It also outlines a general experimental protocol for the acquisition of NMR data for aromatic aldehydes.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR spectral data for **3-Methyl-5-(trifluoromethoxy)benzaldehyde**. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|----------------------------|
| 9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |
| 7.2 - 7.8 | Multiplet | 3H | Aromatic (Ar-H) |
| 2.3 - 2.5 | Singlet | 3H | Methyl (-CH ₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|---------------------------------------|
| 190 - 195 | Singlet | Carbonyl (C=O) |
| 120 - 140 | Multiplet | Aromatic (Ar-C) |
| 120 - 125 | Quartet | Trifluoromethoxy (-OCF ₃) |
| 20 - 22 | Singlet | Methyl (-CH ₃) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|---------------------------------------|
| -57 to -60 | Singlet | Trifluoromethoxy (-OCF ₃) |

Experimental Protocols

A general methodology for acquiring NMR spectra of aromatic aldehydes like **3-Methyl-5-(trifluoromethoxy)benzaldehyde** is provided below.

NMR Sample Preparation:

- Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

- Sample Concentration: Dissolve approximately 5-10 mg of **3-Methyl-5-(trifluoromethoxy)benzaldehyde** in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR and is often included in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

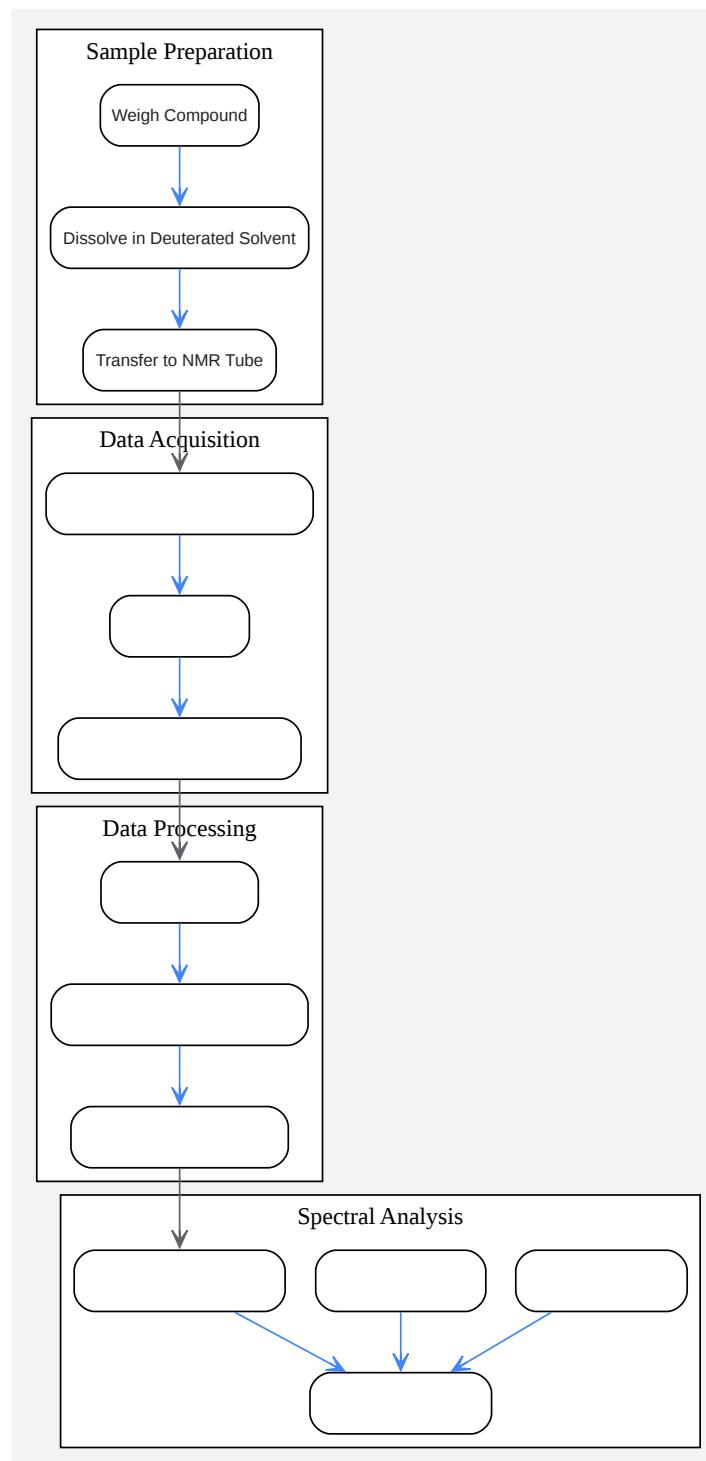
- Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
 - A wider spectral width (e.g., 0-220 ppm) is necessary.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- ^{19}F NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - A specific probe tuned to the ^{19}F frequency is required.

- The spectral width should be set to encompass the expected chemical shift of the trifluoromethoxy group.

Mandatory Visualization

The following diagrams illustrate the chemical structure of **3-Methyl-5-(trifluoromethoxy)benzaldehyde** and a general workflow for NMR spectral analysis.

Caption: Chemical structure of **3-Methyl-5-(trifluoromethoxy)benzaldehyde**.



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Caption: General workflow for NMR spectral data analysis.

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